molecular formula C11H21NO2S B6282600 tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate CAS No. 2348317-32-6

tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate

Cat. No.: B6282600
CAS No.: 2348317-32-6
M. Wt: 231.4
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is an organic compound that features a piperidine ring substituted with a sulfanylmethyl group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Sulfanylmethyl Group: This step involves the substitution of a hydrogen atom on the piperidine ring with a sulfanylmethyl group, often using thiol-based reagents.

    Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective in the synthesis of similar compounds, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The sulfanylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially modulating their activity. The piperidine ring may also interact with various receptors or ion channels, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S)-2-(sulfanylmethyl)piperidine-1-carboxylate is unique due to the presence of the sulfanylmethyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds.

Properties

CAS No.

2348317-32-6

Molecular Formula

C11H21NO2S

Molecular Weight

231.4

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.